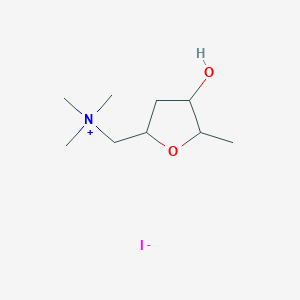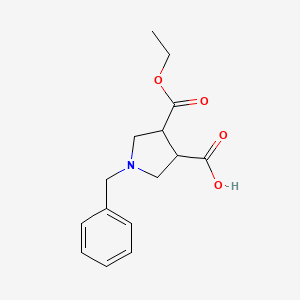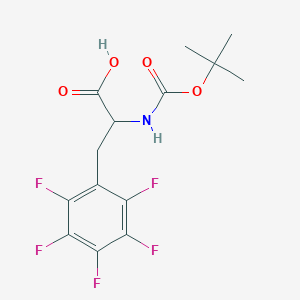
Allyl9-anthrylmethylether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl9-anthrylmethylether is an organic compound that features an allyl group attached to an anthracene moiety via a methylene ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Allyl9-anthrylmethylether typically involves the reaction of 9-anthraldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to form the desired ether. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Allyl9-anthrylmethylether can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Allyl9-anthrylmethylether has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Allyl9-anthrylmethylether involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that can interact with cellular components. Additionally, the anthracene moiety can intercalate into DNA, leading to potential biological effects such as inhibition of DNA replication and transcription.
類似化合物との比較
Similar Compounds
Allylbenzene: Similar in structure but with a benzene ring instead of an anthracene moiety.
Allylanisole: Contains a methoxy group attached to the benzene ring.
Allylphenyl ether: Features a phenyl group instead of an anthracene moiety.
Uniqueness
Allyl9-anthrylmethylether is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C18H16O |
|---|---|
分子量 |
248.3 g/mol |
IUPAC名 |
9-(prop-2-enoxymethyl)anthracene |
InChI |
InChI=1S/C18H16O/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12H,1,11,13H2 |
InChIキー |
DUMZDYWKSLUHCY-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


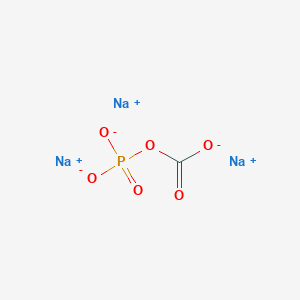
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13394951.png)

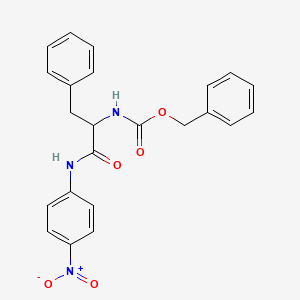
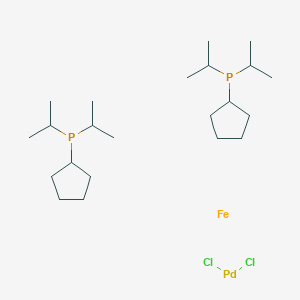
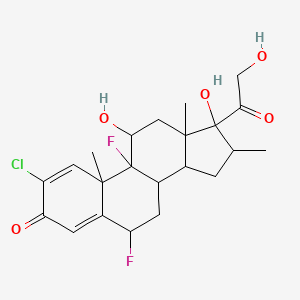
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
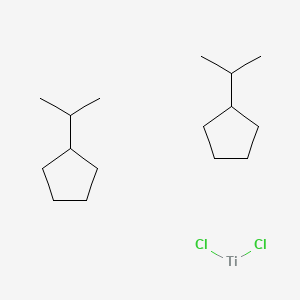
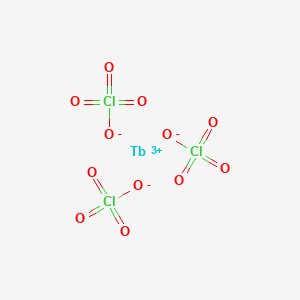
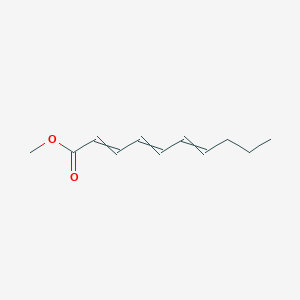
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21,23,25,27-heptaen-16-one](/img/structure/B13394998.png)
